tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate
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Overview
Description
tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate: is an organic compound that features a tert-butyl carbamate group attached to a 2-(4-iodo-3-methylphenoxy)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodo-3-methylphenol and 2-bromoethyl tert-butyl carbamate.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Procedure: The 4-iodo-3-methylphenol is reacted with 2-bromoethyl tert-butyl carbamate under reflux conditions. The reaction mixture is then cooled, and the product is isolated by standard purification techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the iodide group.
Oxidation and Reduction: The phenoxy group can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiolates can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are typically used.
Major Products
Substitution: Products depend on the nucleophile used, such as azides or thiols.
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the phenoxy group or the carbamate.
Hydrolysis: The primary amine and carbon dioxide.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of iodinated phenoxy compounds on biological systems. It may serve as a probe to investigate enzyme interactions or cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a candidate for developing inhibitors or modulators of specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that require the unique electronic or steric properties imparted by the iodinated phenoxy group.
Mechanism of Action
The mechanism of action of tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The iodinated phenoxy group can engage in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The carbamate group can undergo hydrolysis, releasing active amines that interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(4-bromo-3-methylphenoxy)ethyl)carbamate
- tert-Butyl (2-(4-chloro-3-methylphenoxy)ethyl)carbamate
- tert-Butyl (2-(4-fluoro-3-methylphenoxy)ethyl)carbamate
Uniqueness
tert-Butyl (2-(4-iodo-3-methylphenoxy)ethyl)carbamate is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where halogen bonding or specific electronic effects are desired.
Properties
Molecular Formula |
C14H20INO3 |
---|---|
Molecular Weight |
377.22 g/mol |
IUPAC Name |
tert-butyl N-[2-(4-iodo-3-methylphenoxy)ethyl]carbamate |
InChI |
InChI=1S/C14H20INO3/c1-10-9-11(5-6-12(10)15)18-8-7-16-13(17)19-14(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,17) |
InChI Key |
GTXXWJWXHZDVAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCNC(=O)OC(C)(C)C)I |
Origin of Product |
United States |
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